4-Methoxypiperidine-2-carboxylic acid
Overview
Description
SR-144528 is a synthetic compound known for its potent and selective antagonistic properties towards the cannabinoid receptor type 2 (CB2). It is widely used in scientific research to investigate the function of CB2 receptors and their role in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
SR-144528 is synthesized through a multi-step process involving the condensation of 5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylic acid with (1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for SR-144528 are not widely documented, the synthesis generally follows the same principles as laboratory-scale production, with adjustments for larger scale operations. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
SR-144528 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: SR-144528 can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, appropriate solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
SR-144528 has a wide range of applications in scientific research, including:
Chemistry: Used to study the chemical properties and reactivity of CB2 receptor antagonists.
Biology: Employed in research to understand the role of CB2 receptors in immune response and inflammation.
Industry: Utilized in the development of new drugs targeting the endocannabinoid system.
Mechanism of Action
SR-144528 acts as an inverse agonist at the CB2 receptor, meaning it binds to the receptor and induces a pharmacological response opposite to that of an agonist . It inhibits the activity of CB2 receptors, which are primarily found in the peripheral tissues and are involved in modulating immune responses and inflammation . The compound also affects the signaling pathways associated with CB2 receptors, such as the inhibition of adenylyl cyclase activity and the modulation of mitogen-activated protein kinase (MAPK) pathways .
Comparison with Similar Compounds
Similar Compounds
Rimonabant: Another cannabinoid receptor antagonist, but it primarily targets the CB1 receptor.
AM630: A CB2 receptor antagonist with similar properties to SR-144528.
JWH-133: A selective CB2 receptor agonist used for comparison in studies involving SR-144528.
Uniqueness
SR-144528 is unique due to its high selectivity and potency towards the CB2 receptor, with a Ki value of 0.6 nM . This makes it an invaluable tool for studying the specific functions of CB2 receptors without significant interference from CB1 receptor activity.
Properties
IUPAC Name |
4-methoxypiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-11-5-2-3-8-6(4-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGLVXROVAEWNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCNC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560840 | |
Record name | 4-Methoxypiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123811-79-0 | |
Record name | 4-Methoxypiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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